5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have a wide range of pharmacological activities, such as antifungal, herbicidal, antiviral, and anticancer activities, as well as catalase inhibitors .
Mode of Action
It is known that triazole derivatives can interact with various biological targets due to their versatile functionalization .
Biochemical Pathways
Triazole derivatives are known to be involved in a wide range of biochemical processes due to their broad spectrum of pharmacological activities .
Result of Action
It is known that triazole derivatives can have a wide range of effects, including antifungal, herbicidal, antiviral, and anticancer activities .
Preparation Methods
The synthesis of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 3-(morpholine-4-sulfonyl)benzaldehyde with prop-2-en-1-yl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Compared to other 1,2,4-triazole derivatives, 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. Similar compounds include:
3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Known for its coordination properties with copper ions.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: Studied for their reactions with arylsulfonyl azides. The presence of the morpholine-4-sulfonyl group in the compound of interest provides additional stability and potential for diverse applications.
Properties
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-2-6-19-14(16-17-15(19)23)12-4-3-5-13(11-12)24(20,21)18-7-9-22-10-8-18/h2-5,11H,1,6-10H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMUUNGKNUTJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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